3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid typically involves the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid such as BF₃·OEt₂ and TBAHS (tetrabutylammonium hydrogen sulfate) . This reaction proceeds through an Sₙ2-type ring-opening mechanism to form the desired thiazolidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the thiazolidine ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of proteases and other enzymes critical for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
- 3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)benzoic acid
- 3-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]propanoic acid
Uniqueness
This compound is unique due to its specific thiazolidine ring structure and its applications in proteomics research. Its ability to undergo various chemical reactions and its potential use in drug discovery make it a valuable compound in scientific research.
Properties
Molecular Formula |
C6H11NO4S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)2-4-7-3-1-5-12(7,10)11/h1-5H2,(H,8,9) |
InChI Key |
FHGSRJMDQOUNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.